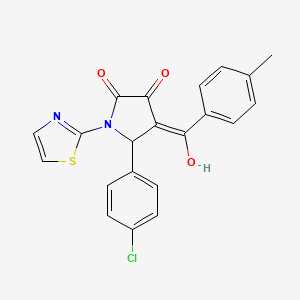
1-(4-Benzylpiperazin-1-yl)-2-(pentafluorophenoxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-BENZYLPIPERAZIN-1-YL)-2-(2,3,4,5,6-PENTAFLUOROPHENOXY)ETHAN-1-ONE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-BENZYLPIPERAZIN-1-YL)-2-(2,3,4,5,6-PENTAFLUOROPHENOXY)ETHAN-1-ONE typically involves the following steps:
Formation of the Piperazine Core: The piperazine core can be synthesized by reacting benzyl chloride with piperazine in the presence of a base such as sodium hydroxide.
Attachment of the Ethanone Group: The ethanone group can be introduced by reacting the piperazine derivative with an appropriate acylating agent, such as acetyl chloride, under basic conditions.
Introduction of the Pentafluorophenoxy Group: The final step involves the nucleophilic substitution reaction of the ethanone derivative with pentafluorophenol in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-BENZYLPIPERAZIN-1-YL)-2-(2,3,4,5,6-PENTAFLUOROPHENOXY)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced piperazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pentafluorophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a tool compound for studying biological processes involving piperazine derivatives.
Medicine: The compound could be investigated for its pharmacological properties, such as potential therapeutic effects on neurological or psychiatric disorders.
Industry: It may find applications in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(4-BENZYLPIPERAZIN-1-YL)-2-(2,3,4,5,6-PENTAFLUOROPHENOXY)ETHAN-1-ONE would depend on its specific biological targets and pathways. Piperazine derivatives often interact with neurotransmitter receptors, ion channels, or enzymes, leading to various physiological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(4-BENZYLPIPERAZIN-1-YL)-2-(2,3,4,5,6-TETRAFLUOROPHENOXY)ETHAN-1-ONE: Similar structure but with one less fluorine atom.
1-(4-BENZYLPIPERAZIN-1-YL)-2-(2,3,4,5,6-TRIFLUOROPHENOXY)ETHAN-1-ONE: Similar structure but with three fluorine atoms.
1-(4-BENZYLPIPERAZIN-1-YL)-2-(2,3,4,5,6-DIFLUOROPHENOXY)ETHAN-1-ONE: Similar structure but with two fluorine atoms.
Uniqueness
The uniqueness of 1-(4-BENZYLPIPERAZIN-1-YL)-2-(2,3,4,5,6-PENTAFLUOROPHENOXY)ETHAN-1-ONE lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physicochemical properties. The presence of multiple fluorine atoms can enhance its metabolic stability and binding affinity to certain biological targets.
Properties
Molecular Formula |
C19H17F5N2O2 |
|---|---|
Molecular Weight |
400.3 g/mol |
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-2-(2,3,4,5,6-pentafluorophenoxy)ethanone |
InChI |
InChI=1S/C19H17F5N2O2/c20-14-15(21)17(23)19(18(24)16(14)22)28-11-13(27)26-8-6-25(7-9-26)10-12-4-2-1-3-5-12/h1-5H,6-11H2 |
InChI Key |
JJWLTZVDVPXLMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)COC3=C(C(=C(C(=C3F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2R)-1-hydroxy-4-methylpentan-2-yl]-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide](/img/structure/B11136512.png)
![2-[2-Methyl-4-(morpholine-4-sulfonyl)phenoxy]-N-[(pyridin-4-YL)methyl]acetamide](/img/structure/B11136523.png)
![2-Ethyl-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11136541.png)
![(5Z)-3-(2-methoxyethyl)-5-({3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11136546.png)
![N-(4-Methoxy-benzyl)-2-[2-methyl-4-(morpholine-4-sulfonyl)-phenoxy]-acetamide](/img/structure/B11136547.png)
![3-hydroxy-1-(2-methoxyethyl)-5-(2-methoxyphenyl)-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11136555.png)
![5-{(Z)-1-[2-(2,4-dichlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-isopropyl-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11136561.png)
![3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-5-(3-nitrophenyl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11136563.png)

![2-(6-fluoro-1H-indol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide](/img/structure/B11136569.png)
![5-(azepan-1-yl)-2-{(E)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1,3-oxazole-4-carbonitrile](/img/structure/B11136574.png)
![(2E)-2-(1,3-benzothiazol-2-yl)-3-{1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl]-1H-pyrazol-4-yl}prop-2-enenitrile](/img/structure/B11136587.png)

![(5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11136602.png)
